4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Description
BenchChem offers high-quality 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methoxypyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWNZACTMRDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Protocols for reductive amination to synthesize pyrazole-piperidines
Application Note: Optimized Protocols for the Synthesis of Pyrazole-Piperidine Scaffolds via Reductive Amination
Executive Summary & Strategic Context
The pyrazole-piperidine motif is a "privileged scaffold" in modern drug discovery, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK, ALK, and ROCK inhibitors). While amide coupling and nucleophilic aromatic substitution (
However, this reaction is not monolithic.[1] The electronic properties of the pyrazole (electron-rich/poor) and the steric environment of the piperidine (ketone vs. amine) dictate the protocol choice.
This guide details two distinct protocols:
-
Protocol A (Standard): For reactive aldehydes and secondary amines using Sodium Triacetoxyborohydride (STAB).
-
Protocol B (Advanced): For sterically hindered ketones or weak nucleophiles (e.g., amino-pyrazoles) using Titanium(IV) Isopropoxide (
).
Mechanistic Pathway & Decision Matrix
Before selecting a protocol, the chemist must analyze the nucleophilicity of the amine and the electrophilicity of the carbonyl.
Visualizing the Reaction Pathway
Figure 1: Decision matrix for selecting the appropriate reductive amination condition based on amine nucleophilicity.
Protocol A: Standard Reductive Amination (STAB Method)
Best For: Reaction of Pyrazole-aldehydes with Piperidine amines . Rationale: Piperidine amines are strong nucleophiles. They readily form iminium ions with aldehydes.[2] Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough not to reduce the aldehyde competitively but strong enough to reduce the iminium species rapidly.
Reagents & Materials
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for slightly higher T and STAB solubility).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation if the reaction is sluggish.
Step-by-Step Procedure
-
Complexation:
-
Charge a reaction vial with the Pyrazole-aldehyde (1.0 equiv) and Piperidine amine (1.0 – 1.1 equiv).
-
Dissolve in anhydrous DCE (0.1 M concentration).
-
Optional: Add AcOH (1.0 equiv) if the amine is secondary or sterically hindered.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: This "dwell time" allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 2–16 hours. Monitor by LCMS.[3]
-
-
Quench & Workup:
Protocol B: Lewis-Acid Mediated Reductive Amination ( Method)
Best For: Reaction of N-Boc-4-piperidone with Amino-pyrazoles . Rationale: Aminopyrazoles are poor nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring. They fail to form imines with ketones under standard conditions. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive the unfavorable equilibrium toward the imine (Schiff base).
Reagents & Materials
-
Solvent: Neat (for formation) or THF/DCE.
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv). -
Reducing Agent: Sodium Borohydride (
) (Preferred for cost/reactivity in this sequence) or .[2][5][6]
Step-by-Step Procedure
-
Imine Formation (The Critical Step):
-
Combine Amino-pyrazole (1.0 equiv) and N-Boc-4-piperidone (1.2 equiv) in a dried flask.
-
Add
(2.0 equiv) neat or in minimal anhydrous THF. -
Stir under Nitrogen at 60°C for 6–12 hours.
-
Note: The solution will become viscous. Complete conversion to the imine must be confirmed by LCMS (look for M+H of imine) before proceeding.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Dilute with dry Ethanol or MeOH (required to solubilize
). -
Carefully add
(2.0 equiv) portion-wise. (Caution: Exothermic, gas evolution). -
Allow to warm to RT and stir for 2 hours.
-
-
Workup (The "Emulsion Killer" Protocol):
-
Challenge: Titanium salts form gelatinous emulsions with water/bicarb.
-
Solution: Quench by adding 2M Aqueous Ammonia (
) .[1] -
Stir vigorously for 30 minutes. The titanium will precipitate as a white/grey solid (
). -
Filter the suspension through a Celite pad. Wash the pad with EtOAc.
-
The filtrate will be a clear biphasic mixture. Separate layers and process the organic phase.[1]
-
Visualizing the Titanium Workup
Figure 2: Optimized workup workflow for Titanium-mediated reactions to prevent emulsion formation.
Comparative Data & Troubleshooting
Table 1: Critical Variable Comparison
| Variable | Protocol A (STAB) | Protocol B ( |
| Primary Utility | Aldehyde + Amine | Ketone + Weak Amine |
| Water Tolerance | Low (STAB decomposes slowly) | Zero (Ti hydrolyzes instantly) |
| pH Sensitivity | Acidic (AcOH often added) | Neutral/Basic (during imine formation) |
| Major Byproduct | Boric acid salts (Water soluble) | Titanium Dioxide (Insoluble solid) |
| Typical Yield | 80–95% | 60–85% |
Troubleshooting Guide:
-
Problem: Low conversion in Protocol A.
-
Fix: The iminium ion is not forming. Add 1-2 drops of Acetic Acid or switch to DCE/MeOH (10:1) mixture to increase solubility.
-
-
Problem: Over-alkylation (Dialkylation) in Protocol A.
-
Fix: Ensure the aldehyde is added to the amine, or use a slight excess of the amine (1.2 equiv). This is rarely an issue with secondary piperidines but common with primary amines.
-
-
Problem: Gelatinous mess during Protocol B workup.
-
Fix: You likely quenched with water or bicarb. Re-acidify slightly or add more Celite and filter slowly. Always use Ammonium Hydroxide for Ti workups.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8] [Link]
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." [Link][2]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. designer-drug.com [designer-drug.com]
Handling and storage safety data sheet (SDS) for 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Technical Application Note: Safe Management of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine in Drug Discovery Workflows
Introduction & Scope
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Structurally, it consists of a piperidine ring substituted at the 4-position with a pyrazole moiety, which bears a methoxy group.[1][2][3][4] This specific architecture serves as a critical pharmacophore, often acting as a rigid linker that positions hydrogen bond acceptors (methoxy/pyrazole nitrogens) and donors (secondary amine) for optimal receptor binding.[1]
This guide provides a comprehensive protocol for the handling, storage, and safety management of this compound. Given the variability in vendor-specific CAS assignments for this derivative, this protocol utilizes a Read-Across Safety Assessment based on the core scaffold 4-(1H-Pyrazol-1-yl)piperidine (CAS 762240-09-5) and general piperidine safety standards.[1]
Physicochemical & Safety Profile
The following data represents a composite profile derived from structural analogs and functional group analysis.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine |
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | ~181.24 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~9.5–10.5 (Piperidine NH); Pyrazole N is weakly basic |
| Hygroscopicity | High .[1][5][6] Secondary amines readily absorb atmospheric moisture and CO₂.[1] |
Table 2: Hazard Identification (GHS Classification)
Based on Analog CAS 762240-09-5 and Piperidine Core[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat.[1][7] 2 | H315: Causes skin irritation.[1] (Potential for burns if prolonged contact occurs due to basicity).[1] |
| Serious Eye Damage/Irritation | Cat.[1][8][9] 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][8] |
| Acute Toxicity (Oral) | Cat.[1][8] 4 | H302: Harmful if swallowed.[1][8][9] |
CRITICAL WARNING: While classified as an Irritant, the secondary amine functionality can exhibit corrosive-like effects on mucous membranes.[1] Always handle as if it is a corrosive base.[1]
Protocol 1: Receipt, Verification & Storage[1]
The integrity of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is compromised by oxidation and carbamate formation (reaction with atmospheric CO₂).[1] Strict adherence to the storage protocol is required to prevent "crusting" or yellowing of the solid.[1]
Step-by-Step Storage Workflow
-
Receipt Inspection:
-
Primary Storage Condition (Long-Term):
-
Desiccation:
-
Store the vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel) to mitigate moisture accumulation during freeze-thaw cycles.[1]
-
Visual Logic: Storage Decision Matrix
Figure 1: Decision matrix for the receipt, inspection, and long-term storage of hygroscopic amine building blocks.
Protocol 2: Safe Handling & Solubilization
Objective: Prepare a stock solution while preventing operator exposure and compound degradation.
Reagents & Equipment
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]
-
Environment: Chemical Fume Hood.[1]
Procedure
-
Equilibration:
-
Remove the vial from -20°C storage.
-
CRITICAL: Allow the closed vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric water onto the hygroscopic powder.[1]
-
-
Weighing:
-
Solubilization:
-
Stock Storage:
-
Aliquot the stock solution into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes .[1] Lift eyelids occasionally.[1] The basic nature of the piperidine ring can cause corneal damage; seek medical attention immediately.[1]
-
Skin Contact: Wash with soap and copious amounts of water.[1] Remove contaminated clothing.[1][7]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE: Wear respiratory protection (N95 or half-mask with organic vapor cartridge) if powder is airborne.[1]
-
Neutralize: If in solution, absorb with an inert material (vermiculite).[1] If powder, cover with a damp paper towel to prevent dust generation, then wipe up.[1]
-
Clean: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) followed by water to neutralize any residual amine.[1]
Disposal
-
Waste Stream: Dispose of as Hazardous Chemical Waste .[1]
-
Classification: Toxic/Irritant Organic Solid.[1] Do not dispose of down the drain.
References
-
PubChem. 4-(1H-Pyrazol-1-yl)piperidine (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Piperidine.[1][8] (General safety data for piperidine scaffold). Available at: [Link]
Disclaimer: This document is for research and development use only. The properties listed are based on structural analogs and general chemical safety principles ("Read-Across" method) where specific experimental data for the exact methoxy-derivative was unavailable. Always consult the specific Vendor SDS provided with your shipment.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-[4-(3-Methoxyphenyl)pyrazol-1-yl]piperidine | C15H19N3O | CID 84180659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Scalable synthetic routes for 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine production
This Application Note provides a comprehensive technical guide for the scalable synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine . The protocols are designed for transition from medicinal chemistry scale (milligrams) to process development scale (kilograms), focusing on safety, atom economy, and purification efficiency.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine Key Structural Features:
-
Piperidine Core: Requires protection (typically Boc) at the secondary amine during synthesis.
-
Pyrazole Moiety: Substituted at the 4-position with a methoxy group.[1][2][3][4][5]
-
C-N Linkage: The critical bond formation is between the piperidine C4 and the pyrazole N1.
Synthetic Challenges:
-
Nucleophilicity vs. Basicity: The pyrazole anion is an ambident nucleophile. However, since 4-methoxypyrazole is symmetric (H at positions 3 and 5), regioselectivity (N1 vs N2) is not an issue, simplifying the impurity profile compared to asymmetric pyrazoles.
-
Scalability: While Mitsunobu coupling is excellent for discovery, it generates stoichiometric triphenylphosphine oxide (TPPO) waste, which is difficult to purge on a large scale. The Mesylate Displacement Route is preferred for process chemistry due to crystalline intermediates and easier workup.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic analysis identifying the C-N bond disconnection and the activation of the piperidine alcohol.[1]
Part 2: Detailed Synthetic Protocols
Route A: The Scalable Mesylate Process (Recommended)
This route is designated as the "Process Route" because it avoids difficult-to-remove byproducts and utilizes crystalline intermediates.[1]
Overall Scheme:
-
Activation: N-Boc-4-hydroxypiperidine
N-Boc-4-mesyloxypiperidine.[1] -
Displacement: Mesylate + 4-Methoxypyrazole
Protected Product.[1] -
Deprotection: Protected Product
Final Target (Salt form).
Objective: Convert the hydroxyl group into a good leaving group (Mesylate).[1]
-
Reagents:
Protocol:
-
Setup: Charge N-Boc-4-hydroxypiperidine and TEA into a reactor with DCM. Cool the solution to 0–5 °C under nitrogen.
-
Addition: Add MsCl dropwise over 30–60 minutes, maintaining internal temperature <10 °C. (Exothermic reaction).
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.
-
Workup:
-
Purification: The crude solid is typically pure enough (>95%). If needed, recrystallize from Heptane/EtOAc (5:1).
-
Expected Yield: 90–95%[5]
-
Appearance: White crystalline solid.
-
Objective: Form the C-N bond via S_N2 displacement.[1]
-
Reagents:
Protocol:
-
Setup: Charge 4-methoxypyrazole, N-Boc-4-mesyloxypiperidine, and Cs₂CO₃ into the reactor.
-
Solvent: Add DMF (8–10 vol).
-
Reaction: Heat the mixture to 80–90 °C. Stir for 12–16 hours.
-
Mechanistic Note: The reaction proceeds via S_N2 inversion.[8] Since the piperidine C4 is achiral (plane of symmetry), stereochemistry is not generated, but the geometry requires the nucleophile to approach from the backside of the mesylate.
-
-
Workup:
-
Purification:
-
The crude oil often solidifies. Triturate with cold diethyl ether or hexanes to remove unreacted mesylate.
-
Expected Yield: 75–85%.[2]
-
Objective: Reveal the secondary amine.
-
Reagents:
-
Step 2 Intermediate
-
4M HCl in Dioxane (or TFA in DCM)
-
Protocol:
-
Dissolution: Dissolve the intermediate in DCM (5 vol) or Dioxane (3 vol).
-
Acidolysis: Add 4M HCl in Dioxane (4–5 equiv) dropwise at 20 °C.
-
Reaction: Stir for 2–4 hours. A white precipitate (the HCl salt) should form.
-
Isolation: Filter the solid. Wash the cake with Et₂O or MTBE to remove organic impurities.
-
Drying: Dry under vacuum at 40 °C.
-
Final Product: 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine hydrochloride.[1]
-
Route B: The Mitsunobu Approach (Rapid Discovery)
Best for generating small quantities (<5g) quickly for biological testing.
Protocol:
-
Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), 4-methoxypyrazole (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (10 vol).
-
Addition: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.
-
Reaction: Stir at 25 °C for 12 hours.
-
Workup: Concentrate and purify directly via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Drawback: Separation of PPh₃O (triphenylphosphine oxide) is challenging and yield is often lower (50–65%) compared to the mesylate route.
-
Part 3: Process Safety & Quality Control
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| MsCl Addition Temp | < 10 °C | Prevents formation of elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine).[1] |
| Alkylation Temp | 80–90 °C | Below 80 °C, reaction is sluggish; above 100 °C, Boc thermal instability increases. |
| Water Content (Step 2) | < 0.1% | Water competes with pyrazole for the mesylate, forming the alcohol impurity. |
Impurity Profile
-
Elimination Impurity: tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.
-
Origin: Basic conditions in Step 1 or 2 causing E2 elimination of the mesylate.
-
Control: Maintain low temperature during MsCl addition; avoid excessively strong bases (like NaH) at high temps if elimination is observed (Cs₂CO₃ is milder).
-
-
O-Alkylation (Theoretical):
Analytical Characterization
Target: 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (Free Base)[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
LC-MS: ESI+ [M+H]⁺ expected m/z ≈ 182.1 (Calculated for C9H15N3O).[1]
References
-
Mitsunobu Reaction on Piperidines
- Mesylate Displacement Scale-Up: Title: 1-Boc-4-methanesulfonyloxypiperidine: Synthesis and Properties. Source: ChemicalBook / Organic Syntheses Analogues.
-
Pyrazole Alkylation Regiochemistry
Sources
- 1. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. rsc.org [rsc.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine Synthesis
Ticket ID: #PYZ-PIP-004 Subject: Low yield and elimination byproducts in N-alkylation of 4-methoxypyrazole. Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Issue: You are attempting to synthesize 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine and are likely experiencing low yields (20-40%) due to the formation of a specific impurity: tert-butyl 4-(4-methoxy-1H-pyrazol-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate (the elimination product) or unreacted starting material.
Root Cause Analysis: The synthesis relies on forming a C-N bond between the pyrazole nitrogen and the C4 position of the piperidine ring. The secondary electrophile (piperidine-4-X) is sterically hindered and prone to E2 elimination rather than SN2 substitution , especially when strong bases or high temperatures are used.[1]
This guide provides two validated workflows to resolve this:
-
Protocol A (Displacement): Optimized for scale, using specific bases to suppress elimination.[1]
-
Protocol B (Mitsunobu): Optimized for purity and stereochemical inversion (if applicable), avoiding the elimination pathway entirely.[1]
Decision Matrix: Selecting Your Route
Before proceeding, determine which protocol fits your constraints using the logic flow below.
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and purity requirements.[1]
Protocol A: Nucleophilic Displacement (The "Mesylate" Route)
This route uses tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (N-Boc-4-mesyloxypiperidine).
The Problem: Using NaH (Sodium Hydride) often leads to the "Elimination Trap." The piperidine ring acts as a secondary alkyl halide equivalent. A strong, hard base like NaH promotes deprotonation of the
The Fix: Use Cesium Carbonate (
Optimized Protocol
-
Activation: Dissolve 4-methoxy-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (ACN) (0.2 M).
-
Base Addition: Add
(2.0 equiv). Stir at RT for 30 mins.[2] -
Electrophile: Add N-Boc-4-mesyloxypiperidine (1.2 equiv).
-
Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by LCMS.[2]
-
Note: If conversion stalls after 12h, add 0.1 equiv of NaI (Finkelstein condition) to convert the mesylate to the more reactive iodide in situ.[1]
-
-
Workup: Filter off solids. Concentrate. Partition between EtOAc/Water.
Troubleshooting Guide (Route A)
| Symptom | Diagnosis | Resolution |
| LCMS shows mass M-100 (Alkene) | E2 Elimination is dominating. | Stop using NaH. Switch to |
| Low Conversion (<30%) | Nucleophile is too weak.[1] | Add NaI (10 mol%) to generate the transient iodide. Switch solvent to DMF for higher solubility. |
| Regioisomers observed | N1 vs N2 alkylation. | For 4-methoxypyrazole, N1 and N2 are chemically equivalent (symmetric) until alkylation.[1] You should see only one product peak. If two peaks appear, check starting material purity.[1] |
Protocol B: The Mitsunobu Reaction (The "Precision" Route)
If Protocol A fails to yield >50%, switch to Mitsunobu.[1] This reaction couples the alcohol directly to the pyrazole, activating the oxygen with phosphorus rather than creating a leaving group that is prone to base-mediated elimination.
Optimized Protocol
-
Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), 4-methoxy-1H-pyrazole (1.1 equiv), and Triphenylphosphine (
) (1.2 equiv) in anhydrous THF or Toluene . Cool to 0°C.[3] -
Addition: Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise over 20 minutes.
-
Critical: The reaction is exothermic. Keep cold to prevent side reactions.
-
-
Reaction: Warm to Room Temperature and stir for 12–16 hours.
-
Workup: Concentrate. The major challenge is removing Triphenylphosphine oxide (TPPO).
Troubleshooting Guide (Route B)
| Symptom | Diagnosis | Resolution |
| Thick white precipitate | Reduced Hydrazine byproduct. | This is normal (DIAD-H2). Filter it off before concentration. |
| Difficult Purification (TPPO) | TPPO co-elutes with product.[1] | Option 1: Triturate the crude residue with |
| No Product formed | pKa mismatch. | Pyrazoles (pKa ~14) are borderline for Mitsunobu.[1] Ensure reagents are dry. If standard Mitsunobu fails, use CMBP (Cyanomethylenetributylphosphorane) which is more potent for higher pKa nucleophiles.[1] |
Mechanism & Causality: The Elimination Trap
Understanding why the yield drops is crucial for fixing it. The diagram below illustrates the competition between the desired pathway and the destructive elimination pathway.
Figure 2: Mechanistic competition. Strong bases and high heat favor the red path (Elimination/Waste). Mild bases favor the green path (Substitution/Product).
Final Step: Deprotection (Boc Removal)[1]
Once the intermediate tert-butyl 4-(4-methoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is isolated:
-
Reagent: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).
-
Procedure: Dissolve intermediate in minimal DCM. Add HCl/Dioxane (5 equiv). Stir 2h at RT.
-
Isolation: Concentrate to dryness. The product will be the dihydrochloride salt .
-
Tip: If the free base is required, dissolve salt in water, basify with
to pH 10, and extract with DCM/IPA (3:1 ratio).[1]
-
References
-
Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[1] Link[1]
-
Mitsunobu Reaction on N-Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]
-
Alkylation of Pyrazoles (Cesium Effect): L'Abbé, G. "Regioselectivity in the alkylation of pyrazoles."[1] Journal of Heterocyclic Chemistry, 1990.[1] (General methodology reference for Cs2CO3 vs NaH).
-
Piperidine Elimination Issues: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Chapter 17: Elimination vs Substitution).
Sources
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation
Welcome to the Technical Support Center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the control of regioselectivity in this critical synthetic transformation.
Introduction
The N-alkylation of unsymmetrical pyrazoles is a fundamental reaction in medicinal chemistry and materials science. However, the similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This guide provides a comprehensive overview of the factors influencing regioselectivity and offers practical, field-proven strategies to overcome these challenges.
Troubleshooting Guide: Navigating Regioselectivity Issues
This section addresses specific issues that may arise during the N-alkylation of pyrazoles in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My reaction is producing a difficult-to-separate mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common hurdle in pyrazole N-alkylation. The outcome of the reaction is a delicate interplay of several factors. By systematically modifying these parameters, you can often favor the formation of a single isomer.
Understanding the Influencing Factors:
The regioselectivity of pyrazole N-alkylation is primarily governed by:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2][3] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[2][3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[1][2][4] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[1][4]
Strategic Optimization Workflow:
Here is a logical workflow to guide your optimization efforts:
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Experimental Protocols for Optimization:
Protocol 1: General Procedure for Base-Mediated N-Alkylation
-
To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the base (1.2 eq) (e.g., K₂CO₃, Cs₂CO₃, or NaH) at room temperature.
-
Stir the suspension for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography and determine the isomeric ratio by ¹H NMR or GC-MS.[5]
Table 1: Impact of Reaction Conditions on N1/N2 Regioselectivity (Illustrative Examples)
| Pyrazole Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 3-CF₃ | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | Low selectivity | [1] |
| 3-CF₃ | Ethyl iodoacetate | NaH | DME/MeCN | RT | Highly 5-regioisomeric | [1][6] |
| 3-Phenyl | 2-Bromo-N,N-dimethylacetamide | - | THF | RT | N2 favored (with MgBr₂) | [7] |
| 3-Methyl | Phenethyl trichloroacetimidate | CSA | DCE | RT | 2.5:1 (N1:N2) | [3] |
| 3-Substituted | Various | K₂CO₃ | DMSO | RT | N1 selective | [8] |
Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.
Issue 2: My attempts to control regioselectivity by modifying standard conditions have failed. Are there alternative methods?
A: Yes, when conventional methods fall short, several alternative strategies can provide excellent regioselectivity.
Alternative Methodologies:
-
Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid, such as camphorsulfonic acid (CSA), with trichloroacetimidates as electrophiles.[3][9] It offers an alternative to base-mediated alkylations, particularly when substrates are sensitive to strong bases.[3][9]
-
Phase Transfer Catalysis (PTC): PTC can be highly effective, especially under solvent-free conditions, leading to high yields and simplified work-up procedures.[2][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and regioselectivity.[2][11]
-
Enzymatic Alkylation: For unparalleled selectivity, engineered enzymes can offer >99% regioselectivity for pyrazole alkylation.[2][12]
-
Directed Alkylation via Silylation: A two-step approach involving initial silylation of the pyrazole followed by alkylation and subsequent desilylation can provide access to specific regioisomers. For instance, using sterically bulky α-halomethylsilanes can significantly favor N1 alkylation.[13]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates [3]
-
Under an inert atmosphere (e.g., argon), charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (0.2 eq).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges are controlling regioselectivity to avoid mixtures of N1 and N2 isomers and achieving high yields.[2] Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[2][14]
Q2: How do steric and electronic effects precisely influence regioselectivity?
A2:
-
Steric Effects: A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically hinder the adjacent nitrogen atom (N2 or N1, respectively), making the other nitrogen the more likely site of alkylation.[3] Similarly, a bulky alkylating agent will preferentially react at the less hindered nitrogen.[2]
-
Electronic Effects: The distribution of electron density in the pyrazolate anion is key. Electron-withdrawing groups (EWGs) at C3 tend to decrease the nucleophilicity of the adjacent N2, favoring alkylation at N1. Conversely, electron-donating groups (EDGs) can have the opposite effect.
Q3: Can temperature be used to control regioselectivity?
A3: Yes, temperature can be a critical factor in controlling whether a reaction is under kinetic or thermodynamic control.[15]
-
Kinetic Control: At lower temperatures, the product that forms fastest (the kinetic product) will be the major product.[16][17] This corresponds to the reaction pathway with the lower activation energy.[16][17]
-
Thermodynamic Control: At higher temperatures, with sufficient energy for the reaction to be reversible, the more stable product (the thermodynamic product) will predominate.[16][17]
In the context of pyrazole alkylation, if one regioisomer is thermodynamically more stable than the other, running the reaction at a higher temperature for a longer duration may favor its formation, assuming the alkylation is reversible under those conditions.
Caption: Energy profile diagram for kinetic vs. thermodynamic products.
Q4: How can I reliably determine the structure of the major regioisomer?
A4: Unequivocal structure determination is crucial. The most common methods include:
-
NMR Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), can be used to establish the proximity of the alkyl group to substituents on the pyrazole ring, thereby confirming the site of alkylation.[3][5]
-
X-ray Crystallography: This is the gold standard for structure determination, providing unambiguous proof of the connectivity of the atoms in a crystalline product.[1][8]
-
¹⁹F NMR: For pyrazoles containing fluorine atoms, ¹⁹F NMR can be a powerful tool for distinguishing between regioisomers, as the chemical shift of the fluorine signal is often sensitive to the position of the N-alkyl group.[1]
References
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]
-
Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(16), 10846-10855. [Link]
-
Tummatorn, J., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Norman, N. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3687–3692. [Link]
-
Reddy, C. R., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8036-8045. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1934-1943. [Link]
-
Edilova, Y. O., et al. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Pavlidis, I. V., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
Mishra, A. A., & Bhanage, B. M. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 1038-1041. [Link]
- Reddy, C. R., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Source not further specified].
-
Tummatorn, J., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Claramunt, R. M., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 70(7), 2501-2508. [Link]
-
Blanco, M., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. [Link]
-
Pons, J. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Stability of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine under acidic reaction conditions
Technical Support Center: Stability of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Welcome to the technical support guide for 4-(4-methoxy-1H-pyrazol-1-yl)piperidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under acidic reaction conditions. Here, we address common questions and troubleshooting scenarios encountered during synthesis and experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of instability on 4-(4-methoxy-1H-pyrazol-1-yl)piperidine in the presence of acid?
Answer: The molecule has several key features that dictate its behavior in acidic media. Understanding these is crucial for predicting stability.
-
Piperidine Nitrogen: This is the most basic site on the molecule. The lone pair on this nitrogen will be readily protonated by even mild acids to form a piperidinium salt. While protonation itself is not degradation, it deactivates the nitrogen, rendering it non-nucleophilic.
-
Pyrazole Nitrogens: Pyrazole is a weak base. Protonation can occur on the N2 nitrogen (the "pyridine-like" nitrogen), which can decrease the aromaticity of the ring and potentially make it more susceptible to certain reactions.
-
C-N Bond (Piperidine-Pyrazole Linkage): The bond connecting the piperidine nitrogen to the pyrazole ring is a potential point of cleavage under harsh acidic conditions, although this is generally not a facile process for N-aryl or N-heteroaryl systems. Cleavage of such inert C-N bonds often requires specific catalytic or oxidative conditions not typically found in standard acidic workups.
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the basicity of the pyrazole ring. Under strongly acidic and high-temperature conditions, ether linkages can be susceptible to cleavage.
Q2: Is 4-(4-methoxy-1H-pyrazol-1-yl)piperidine generally considered stable to common acidic workup conditions (e.g., 1M HCl wash)?
Answer: Yes, for the most part. The compound is expected to be stable under standard aqueous acidic workup conditions, such as washing an organic solution with dilute hydrochloric acid (e.g., 1M HCl). In this scenario, the primary event will be the protonation of the piperidine nitrogen, which will cause the compound to partition into the aqueous layer. The C-N bond and the methoxy group are generally robust enough to withstand these mild conditions at room temperature.
Q3: What specific acidic reagents and conditions pose a significant risk of degradation?
Answer: While stable to mild acids, certain conditions can lead to degradation:
-
Strong Protic Acids at Elevated Temperatures: Prolonged heating in strong acids like concentrated H₂SO₄, HBr, or triflic acid (TfOH) can promote cleavage of the methoxy group's ether linkage and potentially the C-N bond.
-
Lewis Acids: Strong Lewis acids, particularly when heated, can coordinate to the nitrogen or oxygen atoms, activating the molecule for undesired side reactions or cleavage.
-
Oxidizing Acids: Acids with oxidizing properties (e.g., nitric acid) can lead to complex decomposition pathways, including oxidation of the piperidine ring or nitration of the pyrazole ring.
Troubleshooting Guide
Scenario 1: My reaction mixture turned dark brown/black after adding a strong acid.
-
Probable Cause: This often indicates decomposition. Strong acids, especially when used in non-polar aprotic solvents or at high concentrations, can lead to charring and polymerization of organic molecules. The discoloration of piperidine-containing solutions upon storage is often due to oxidation, a process that can be accelerated by acids and light.
-
Recommended Actions:
-
Quench Carefully: Immediately cool the reaction and quench it by slowly adding it to a stirred, cold solution of a weak base (e.g., saturated NaHCO₃).
-
Analyze the Mixture: Before extensive workup, take a small aliquot of the quenched mixture (if possible) and analyze it by LC-MS or TLC to see if any desired product remains.
-
Future Prevention:
-
Lower Temperature: Run the reaction at a lower temperature.
-
Slower Addition: Add the acid slowly to control any exotherm.
-
Alternative Acid: Consider a milder acid (e.g., acetic acid, TFA) if the reaction chemistry allows.
-
-
Scenario 2: LC-MS analysis shows multiple new peaks, including one corresponding to 4-methoxypyrazole, after an acidic step.
-
Probable Cause: The presence of 4-methoxypyrazole strongly suggests cleavage of the C-N bond between the piperidine and pyrazole rings. While this bond is generally stable, certain conditions can promote this degradation pathway.
-
Proposed Degradation Pathway:
-
Protonation occurs on one of the heterocyclic nitrogens.
-
Under forcing conditions (e.g., heat), the protonated piperidine can act as a leaving group, leading to C-N bond scission.
-
-
Recommended Actions:
-
Re-evaluate Acid Choice: If using a strong mineral acid, switch to a carboxylic acid like trifluoroacetic acid (TFA), which is often used for deprotection of acid-labile groups like Boc and is less prone to causing this type of cleavage.
-
Control Temperature: Avoid heating the reaction mixture during and after the acid addition unless absolutely necessary for the desired transformation.
-
Protecting Groups: If the piperidine nitrogen needs to be modified later in the synthesis, consider using a protecting group like Boc (tert-butyloxycarbonyl), which is stable under many conditions but can be cleanly removed with TFA.
-
Experimental Protocols
Protocol 1: Small-Scale Acid Stability Test
This protocol helps determine the stability of your compound to specific acidic conditions before committing a large amount of material.
Materials:
-
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
-
Proposed acidic reagent (e.g., 4M HCl in Dioxane, Trifluoroacetic acid)
-
Solvent used in your reaction (e.g., Dichloromethane, THF)
-
LC-MS or TLC system for analysis
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Dissolve a small, known amount of 4-(4-methoxy-1H-pyrazol-1-yl)piperidine (e.g., 5-10 mg) in the reaction solvent (e.g., 1 mL).
-
Take a t=0 sample for LC-MS or TLC analysis.
-
Add the desired equivalents of the acidic reagent.
-
Stir the reaction at the intended reaction temperature (start with room temperature).
-
Take samples at regular intervals (e.g., 1h, 4h, 24h).
-
Quench each sample with a small amount of saturated NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or TLC to monitor for the appearance of degradation products and the disappearance of the starting material.
Data Interpretation:
| Time Point | Starting Material Peak Area (%) | Degradation Product 1 Peak Area (%) | Degradation Product 2 Peak Area (%) |
| t=0 | 100 | 0 | 0 |
| t=1h | 95 | 4 | 1 |
| t=4h | 80 | 15 | 5 |
| t=24h | 50 | 35 | 15 |
| Table 1: Example data from an LC-MS stability study indicating degradation over time. |
Summary of Key Stability Considerations
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Overcoming catalyst poisoning in pyrazole-piperidine cross-coupling reactions
Welcome to the technical support center for pyrazole-piperidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges, with a specific focus on catalyst poisoning—a frequent cause of reaction failure. This resource synthesizes established chemical principles with practical, field-proven troubleshooting strategies to enhance the robustness and reproducibility of your synthetic efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: Low or no conversion is the most common issue and typically points to one of three areas: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[1]
-
Catalyst Integrity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, confirm that your conditions are suitable for reduction to the active Pd(0) species.[2] Consider using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) for more reliable initiation.[3][4]
-
Inert Atmosphere: Palladium-catalyzed cross-couplings are sensitive to oxygen.[5] Ensure your reaction vessel was properly purged (a minimum of three vacuum/backfill cycles with an inert gas like argon or nitrogen is recommended) and that all solvents were rigorously degassed.[3] The formation of palladium black is a common sign of catalyst decomposition, which can be accelerated by oxygen.[6]
-
Reagent Purity: Verify the purity of your pyrazole, piperidine, base, and solvent. Trace impurities are a primary cause of catalyst poisoning.[5][7]
Q2: My reaction mixture turned black immediately or very quickly. What does this mean?
A2: The formation of a black precipitate is characteristic of "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[6] This indicates that the Pd(0) species, the active catalyst, is not being stabilized effectively by the ligand.
-
Probable Cause: This can be caused by the presence of oxygen, insufficient ligand, a suboptimal ligand-to-metal ratio, or high temperatures causing ligand degradation.
-
Immediate Action: Review your inert atmosphere technique. Consider increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 L:Pd) to better stabilize the catalytic species.[6]
Q3: Why is the choice of base so critical, and which one should I use?
A3: The base plays a crucial role in the catalytic cycle, typically by deprotonating the piperidine to form the active nucleophile. The choice of base is a balance between reactivity and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reactions. However, they can be incompatible with sensitive functional groups on your substrates.[4][8]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[8] Cesium carbonate is often a good choice due to its moderate reactivity and good solubility in common organic solvents.[4] The physical properties of the base matter; grinding solid bases before use can increase surface area and improve reaction rates.[4]
Q4: Can the pyrazole or piperidine starting materials themselves poison the catalyst?
A4: Yes. While they are the intended reactants, certain structural features or impurities can inhibit catalysis.
-
Pyrazole Substrates: Pyrazoles, especially those with unprotected N-H groups, can coordinate strongly to the palladium center, potentially inhibiting the catalytic cycle.[9][10] This is a form of substrate-based inhibition. Using bulky, electron-rich ligands can often overcome this by sterically discouraging such unproductive binding.[11]
-
Piperidine Quality: Commercial piperidines can contain impurities like N-oxides or other amines from their synthesis. It is highly recommended to distill liquid amines or purify them by passing them through a short plug of activated alumina before use.[3]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving persistent issues, focusing on the underlying chemical principles.
Symptom: Low or No Conversion
When initial checks from the FAQ section do not resolve the issue, a more detailed investigation is required. The primary suspect is often insidious catalyst poisoning.
Catalyst poisoning occurs when species in the reaction mixture bind to the palladium center, either reversibly or irreversibly, disrupting the catalytic cycle and rendering it inactive.[12][13]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 1: Catalyst poisoning disrupting the cycle.", fontname="Arial", fontsize=10]; enddot Fig. 1: Catalyst poisoning disrupting the cycle. A poison can bind to active Pd(0) or Pd(II) intermediates, halting the reaction.
1. Diagnosis: Identifying the Source of Poisoning
A systematic workflow can help pinpoint the contaminant.
2. Common Poisons and Mitigation Strategies
The following table summarizes common catalyst poisons, their likely sources, and proven methods for their removal or neutralization.
| Poison Class | Common Examples | Likely Source(s) | Mechanism of Poisoning & Mitigation Strategy |
| Sulfur Compounds | Thiols, thioethers, sulfoxides, elemental sulfur[7] | Impurities in reagents (especially aryl halides synthesized using sulfur-based reagents), rubber septa. | Mechanism: Sulfur has a high affinity for palladium and acts as a strong, soft Lewis base, binding irreversibly to the soft Lewis acidic palladium center.[14][15] This blocks the coordination sites needed for the catalytic cycle. Mitigation: Purify aryl halides by recrystallization or column chromatography. Avoid using sulfur-containing reagents in preceding steps. Use high-quality, PTFE-lined septa. |
| Coordinating Heterocycles | Pyridines, imidazoles, thiazoles | Substrate or product itself, impurities. | Mechanism: Nitrogen and sulfur atoms in heterocycles can coordinate strongly to the Pd(II) center, forming stable, off-cycle complexes that are slow to proceed to reductive elimination.[1][9][16] Mitigation: Switch to bulkier, more electron-rich ligands (e.g., biaryl phosphines like tBuBrettPhos).[10] These ligands favor the formation of monoligated Pd(0) species, which are more reactive and less prone to inhibition.[11] |
| Excess Halides | Residual I⁻, Br⁻, Cl⁻ | From aryl halide starting material, salts. | Mechanism: High concentrations of halide anions can lead to the formation of stable, anionic palladium complexes (e.g., [L₂Pd(Ar)X₂]⁻) that are reluctant to undergo subsequent steps in the catalytic cycle.[8][17] Mitigation: Use high-purity aryl halides. Avoid adding halide-based salts (e.g., LiCl) unless specifically required by the protocol. |
| Oxidizing Agents | Peroxides, residual oxygen | Aged ether solvents (THF, Dioxane), poor inerting technique. | Mechanism: Oxidants can damage the phosphine ligand (phosphine -> phosphine oxide) and/or the Pd(0) center, preventing formation of the active catalyst.[18] Mitigation: Always use freshly distilled or anhydrous, inhibitor-free solvents. Test ether solvents for peroxides before use. Ensure rigorous degassing of the reaction mixture.[3] |
| Other Nucleophiles | Water, residual cyanide | Wet solvents/reagents, impurities from previous synthetic steps. | Mechanism: Water can hydrolyze reagents and intermediates. Cyanide is a potent poison, forming highly stable and inactive palladium-cyanide complexes.[19][20][21] Mitigation: Use anhydrous solvents and dry reagents thoroughly. If cyanide was used in a previous step, ensure it is completely removed via purification. |
3. Experimental Protocols for Reagent Purification
-
Protocol 1: Purification of Liquid Amines (e.g., Piperidine)
-
Set up a distillation apparatus under an inert atmosphere (N₂ or Ar).
-
Add the liquid amine and a drying agent (e.g., KOH pellets).
-
Distill the amine under atmospheric pressure, collecting the fraction at the known boiling point.
-
Alternatively, for small scales, pass the amine through a short plug of activated basic alumina immediately before use.[3] Store the purified amine under inert gas.
-
-
Protocol 2: Degassing a Reaction Solvent
-
Place the solvent in a flask equipped with a stir bar and a sidearm connected to a vacuum/inert gas manifold.
-
Freeze-Pump-Thaw Method (Most Rigorous): a. Freeze the solvent using a liquid nitrogen bath. b. Evacuate the flask under high vacuum for 5-10 minutes. c. Close the flask to the vacuum and thaw the solvent. Bubbles will be seen escaping. d. Repeat this cycle at least three times.
-
Sparging Method (Less Rigorous but often sufficient): a. Bubble a stream of inert gas (Ar or N₂) through the solvent via a long needle for 20-30 minutes while stirring.[3]
-
Section 3: Advanced Considerations
Ligand Selection: The choice of ligand is paramount. For challenging couplings involving potentially coordinating heterocycles like pyrazole, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos, RuPhos) are often superior to older bidentate ligands.[22][23] They promote the fast reductive elimination necessary to outcompete catalyst deactivation pathways.[11]
Catalyst Removal: After a successful reaction, residual palladium may need to be removed, especially for pharmaceutical applications.[24][25]
-
Chromatography: Filtration through a pad of Celite® can remove palladium black.[26] Standard silica gel chromatography is often effective for removing soluble palladium species.[27]
-
Scavengers: For very low residual palladium levels, treatment of the crude product solution with solid-supported scavengers (e.g., silica-bound thiols or amines) followed by filtration is a highly effective method.[25][28]
By systematically addressing potential sources of catalyst deactivation and employing rigorous experimental technique, researchers can significantly improve the success rate and reliability of pyrazole-piperidine cross-coupling reactions.
References
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Kočovský, P., Štěpnička, P., & Dvořák, D. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
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ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate.
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Zhang, T., et al. (2022). Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. Journal of the Energy Institute, 103, 134-144.
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BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem Technical Support.
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BenchChem. (2025). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives. BenchChem Technical Support.
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DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Technical Papers.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
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Barbosa, L. A., et al. (1997). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 93(20), 3751-3757.
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Fairlamb, I. J. S. (2007). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045.
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter.
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BenchChem. (2025). Technical Support Center: Optimizing o-Phenanthroline-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
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Cant, F. M., et al. (2007). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich Chemistry.
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He, J., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 7, 10801.
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Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 279-285.
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Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389-400.
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Colacot, T. J. (2015). A practical guide to understanding and using palladium precatalysts. Dalton Transactions, 44(44), 18975-18987.
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WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
-
Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15474-15499.
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Organic Syntheses. (n.d.). Palladium Catalysts. Organic Syntheses Procedure.
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Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 824-827.
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The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
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BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
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Arbor Assays. (2017). Palladium Detection for API Purification. Arbor Assays.
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Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(13), 4445-4459.
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Chemspeed Technologies. (n.d.). Cross-Coupling Reactions Guide. Chemspeed Technologies.
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Crabtree, R. H. (2011). Catalyst deactivation. Chemical Reviews, 111(3), PR1-PR2.
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ResearchGate. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
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Chen, C., et al. (2020). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.
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Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4615.
-
Leitch, J. A., & Blacker, A. J. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 4.
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Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?. Reddit.
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Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.
-
Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
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Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(13), 4445-4459.
-
ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.
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Bruneau, A., & Darses, S. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 104-107.
-
MDPI. (2021). Palladium-Catalyzed Reactions. MDPI.
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Bechki, L., et al. (2021). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 27(64), 15951-15958.
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Separation of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine from unreacted starting materials
Welcome to the technical support center for the purification of 4-(4-methoxy-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating the target compound from unreacted starting materials and reaction byproducts. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, step-by-step solutions grounded in established chemical principles.
Understanding the Challenge: Common Impurities
The synthesis of 4-(4-methoxy-1H-pyrazol-1-yl)piperidine, typically via an N-arylation reaction, can result in a complex crude mixture.[1][2][3][4] Understanding the potential impurities is the first step toward an effective purification strategy.
Common Starting Materials:
-
4-Methoxy-1H-pyrazole
-
A suitable piperidine derivative (e.g., a protected 4-aminopiperidine or a piperidine with a leaving group at the 1-position)
Potential Impurities:
-
Unreacted 4-Methoxy-1H-pyrazole: A polar, solid starting material.
-
Unreacted Piperidine Starting Material: Polarity will vary depending on the specific derivative used.
-
Byproducts from Side Reactions: Such as the formation of regioisomers or products from competing reactions.
-
Reagent-Related Impurities: Including residual coupling agents, bases, or catalysts.
-
Solvents: Residual solvents from the reaction or workup.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
FAQ 1: My initial workup left a complex mixture. What is the best general approach to purify 4-(4-methoxy-1H-pyrazol-1-yl)piperidine?
For most small-scale laboratory purifications of this compound, flash column chromatography on silica gel is the most effective and widely used technique.[5][6] It allows for the separation of compounds based on their differing polarities.[7]
Question 2: I'm struggling to get good separation between my product and the unreacted 4-methoxy-1H-pyrazole using column chromatography. What should I do?
This is a common issue as both the product and the pyrazole starting material can have similar polarities. Here’s a systematic approach to optimize your separation:
1. Thin-Layer Chromatography (TLC) Optimization: Before running a column, it is crucial to find a solvent system that provides good separation on a TLC plate. The target product should ideally have an Rf value of approximately 0.35.[7]
2. Solvent System Selection:
-
Initial System: Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5]
-
Adjusting Polarity:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate.
-
If the spots are too low (low Rf), increase the polarity by increasing the amount of ethyl acetate.
-
-
Alternative Solvents: If a hexane/ethyl acetate system doesn't provide adequate separation, consider adding a small amount of a more polar solvent like methanol or using a different solvent system altogether, such as dichloromethane/methanol.
3. Column Chromatography Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[5][8] |
| Column Packing | Slurry packing with the initial mobile phase | Ensures a homogenous column bed, preventing channeling and poor separation.[7] |
| Sample Loading | Dry loading | Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This powder is then loaded onto the column. This method often leads to sharper bands and better separation compared to wet loading.[5] |
| Elution | Gradient elution | Start with a low polarity mobile phase and gradually increase the polarity. This will elute the less polar impurities first, followed by your product, and finally the more polar impurities like unreacted 4-methoxy-1H-pyrazole. |
Question 3: My product is a solid. Can I use recrystallization for purification?
Yes, recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[9]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with hexane) dropwise at room temperature to test solubility.[9]
-
A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[9]
-
Dry the purified crystals under vacuum.
-
Solvent System Comparison for Recrystallization
| Solvent System | Advantages | Disadvantages |
| Single Solvent (e.g., Ethanol) | Simple to perform. | May not be suitable if the compound is too soluble or insoluble in common solvents. |
| Solvent/Anti-Solvent (e.g., Ethyl Acetate/Hexane) | Offers more flexibility in tuning the solubility. | Requires careful addition of the anti-solvent to avoid "oiling out". |
Question 4: Can I use a liquid-liquid extraction to remove some of the impurities before chromatography?
Absolutely. A well-planned liquid-liquid extraction can significantly simplify the subsequent purification steps.[10][11][12] This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[11]
Acid-Base Extraction Strategy:
Since 4-(4-methoxy-1H-pyrazol-1-yl)piperidine contains a basic piperidine nitrogen, you can use an acid-base extraction to separate it from neutral or acidic impurities.
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous phase as a protonated salt.
-
Separate the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.
-
Extract the aqueous layer with fresh organic solvent.
-
Combine the organic layers containing your purified product, dry over an anhydrous salt (e.g., Na2SO4), and concentrate.
This method is particularly effective for removing non-basic impurities.
Summary of Key Purification Parameters
| Technique | Stationary/Mobile Phase | Key Optimization Tip | Best For |
| Flash Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Optimize solvent system using TLC first.[7] | Separating mixtures with components of varying polarities. |
| Recrystallization | Single solvent (e.g., Ethanol) or solvent/anti-solvent pair | Slow cooling promotes the formation of larger, purer crystals. | Purifying solid products. |
| Liquid-Liquid Extraction | Aqueous (acidic/basic) and Organic (e.g., DCM) | Utilize the basicity of the piperidine nitrogen for selective separation. | Removing non-basic impurities and initial cleanup. |
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
- Column chromatography conditions for separating pyrazole isomers. Benchchem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
- SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
- Column chromatography.
- SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis.
- A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. Taylor & Francis.
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Google Patents.
- Liquid–liquid extraction. Wikipedia.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
- Purification of heterocyclic organic nitrogen compounds. Google Patents.
- 4-methoxy-1H-pyrazole. Sigma-Aldrich.
- Solvent Extraction Techniques. Organomation.
- 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers.
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Biblioteka Nauki.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent Progress Concerning the N-Arylation of Indoles. PMC.
- Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.
- 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine. BLDpharm.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
- Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- Method for preparing 4-piperidyl piperidine. Google Patents.
- Method for purifying pyrazoles. Google Patents.
- Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. ResearchGate.
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. Available at:
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Structure-Activity Studies of Novel di-substituted[9][10]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at:
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Validation & Comparative
Spectroscopic Characterization of Pharmacophores: A Comparative Guide to 4-Methoxy and Pyrazole IR Signatures
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the 4-methoxy group (anisole derivative) and the pyrazole ring are privileged structures. The former acts as a lipophilic electron donor, often optimizing metabolic stability, while the latter serves as a bioisostere for amide bonds and a key hydrogen-bond donor/acceptor in kinase inhibitors (e.g., Celecoxib, Sildenafil).
This guide provides a technical comparison of their infrared (IR) spectral behaviors. Unlike standard textbook definitions, we focus on the causality of shifts driven by electronic effects (resonance and tautomerism) and provide a self-validating experimental protocol for their identification in complex matrices.
Part 1: The 4-Methoxy Moiety (The Electron Donor)
The 4-methoxy group attached to an aromatic ring is distinct from a simple aliphatic ether. The oxygen atom participates in resonance (
The "Anisole" Fingerprint
The most overlooked but diagnostic feature of a methoxy group on an aromatic ring is the C-H stretching vibration of the methyl group. Unlike the bulk aliphatic C-H stretches (
Comparative Data: 4-Methoxy vs. Aliphatic Ethers
| Vibrational Mode | 4-Methoxy (Ar-O-Me) | Aliphatic Ether (R-O-R) | Mechanistic Cause |
| The O atom withdraws electron density inductively from the methyl C-H, but resonance into the ring alters the dipole moment change. | |||
| Resonance ( | |||
| Symmetric stretching of the | |||
| Ring Breathing | N/A | The methoxy group breaks the symmetry of the benzene ring, intensifying the aromatic quadrant stretching modes. |
Scientist’s Note: In 4-methoxybenzoic acid, the
band is often one of the strongest in the spectrum, rivaling the carbonyl stretch in intensity due to the high polarity of the Ar-O bond.
Part 2: The Pyrazole Ring (The Tautomeric Shifter)
Pyrazole (1,2-diazole) presents a unique challenge due to annular tautomerism . In solution or solid state, the proton can migrate between
Critical Spectral Features
-
The N-H Stretch (
): In the solid state, pyrazoles form extensive hydrogen-bonded oligomers (dimers/trimers). This results in a broad, multi-sub-band absorption rather than a sharp peak. -
The "Breathing" Modes (
): Pyrazole rings exhibit specific ring stretching vibrations involving the and bonds.
Comparative Data: Pyrazole vs. Imidazole[1][2][3]
| Vibrational Mode | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) | Differentiation Strategy |
| Imidazole H-bonding is often stronger, creating a "continuum" absorption that can extend below | |||
| The adjacent nitrogens in pyrazole create a different dipole vector than the 1,3-arrangement in imidazole. | |||
| Absent | Only pyrazole has the N-N bond. This is a definitive, albeit weak, marker. | ||
| Fingerprint | Distinct bands at | Distinct bands at | Ring puckering and out-of-plane bending modes differ significantly. |
Part 3: Synergistic Analysis & Decision Logic
When analyzing a drug candidate containing both moieties (e.g., a pyrazole-based kinase inhibitor with a methoxyphenyl tail), signal overlap occurs in the
Logic Flow for Identification
The following diagram illustrates the decision process for assigning these functional groups in an unknown sample.
Figure 1: Decision tree for distinguishing 4-methoxy and pyrazole moieties based on primary and secondary spectral markers.
Part 4: Experimental Protocol (ATR-FTIR)
For pharmaceutical solids, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and lack of moisture artifacts.
Validated Workflow
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.
Parameters: 4500–600
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Critical: Ensure no residue remains; run a background scan to validate a flat baseline.
-
Background Collection: Collect air background (32 scans).
-
Sample Preparation:
-
Solids: Grind the sample slightly in an agate mortar.
-
Why? Large crystals scatter IR light and make poor contact with the ATR crystal, leading to weak peaks and derivative-shaped artifacts.
-
-
Application: Place ~5 mg of powder on the crystal center.
-
Pressure Application: Lower the pressure arm (anvil).
-
Target: Apply pressure until the peak absorbance of the strongest band (usually
or ) reaches 0.1 - 0.5 Absorbance Units . -
Warning: Over-pressuring can damage softer crystals (ZnSe); under-pressuring yields noise.
-
-
Data Processing: Apply "ATR Correction" (if available) to account for penetration depth dependence on wavelength.
Figure 2: Step-by-step experimental workflow for obtaining high-fidelity ATR-FTIR spectra.
References
-
NIST Chemistry WebBook. 4-Methoxybenzoic acid anhydride IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link]
-
ResearchGate. Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. (Detailed assignment of N-H and Ring modes). [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Aromatic Ethers).[Link]
-
Specac. Interpreting Infrared Spectra: A Practical Guide.[Link]
Sources
Benchmarking biological activity of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine against standard ligands
[1]
Executive Summary
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine represents a versatile pharmacophore sharing structural homology with several clinically approved kinase inhibitors and GPCR ligands.[1] Its benchmarking requires a dual-track approach: evaluating its potential as a Janus Kinase (JAK) inhibitor (due to the pyrazole-piperidine hinge-binding motif) and as a Sigma-1 Receptor (S1R) ligand (due to the cationic piperidine core).[1]
This guide outlines the comparative analysis against standard ligands—Tofacitinib (JAK selectivity) and Haloperidol/Pentazocine (Sigma-1 affinity)—providing rigorous protocols and data interpretation frameworks.[1]
Structural Rationale & Target Profiling
The molecule consists of a piperidine ring linked to a pyrazole moiety with a methoxy substitution.[2] This architecture mimics the "hinge-binding" region of Type I kinase inhibitors and the "cationic amine" pharmacophore required for the Sigma-1 receptor's aspartate binding site.[1]
Comparative Ligand Standards
| Target Class | Standard Ligand | Role | Mechanism of Action |
| JAK Kinase | Tofacitinib | Benchmark Inhibitor | ATP-competitive inhibitor of JAK1/JAK3.[1] |
| Sigma-1 (S1R) | Haloperidol | Antagonist Reference | High-affinity S1R antagonist (Ki ~ 1-2 nM).[1] |
| Sigma-1 (S1R) | (+)-Pentazocine | Agonist Reference | Prototypical S1R agonist.[1] |
Benchmarking Strategy A: JAK/STAT Pathway Inhibition
The pyrazole-piperidine scaffold is a known bioisostere for the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib.[1] The 4-methoxy group acts as a hydrogen bond acceptor, potentially interacting with the kinase hinge region.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: Determine the IC50 of the test compound against JAK1, JAK2, and JAK3 isoforms relative to Tofacitinib.
-
Reagent Prep: Dilute JAK enzymes (0.2 ng/µL) in reaction buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare ATP at Km apparent for each isoform.[1]
-
Compound Treatment: Serially dilute 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine and Tofacitinib (10 mM stock in DMSO) to generate an 8-point dose-response curve (0.1 nM – 10 µM).
-
Incubation:
-
Add 2 µL compound + 4 µL enzyme to 384-well plates. Incubate 15 min at 25°C.
-
Add 2 µL ATP/Substrate mix.[1] Incubate 60 min at 25°C.
-
-
Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]
-
Readout: Measure luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis & Expected Results
Normalize RLU to vehicle (DMSO) controls. Fit data to a sigmoidal dose-response equation (variable slope).[1]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile |
| Tofacitinib (Standard) | 3.2 ± 0.5 | 4.1 ± 0.6 | 1.6 ± 0.2 | Pan-JAK (JAK1/3 bias) |
| Test Compound | Determine | Determine | Determine | Likely Moderate Potency |
Note: The test compound, being a fragment, is expected to show higher IC50 values (µM range) compared to the optimized nanomolar standard Tofacitinib. This establishes its "Ligand Efficiency" (LE).[1]
Pathway Visualization: JAK/STAT Signaling
Figure 1: JAK/STAT signaling cascade illustrating the competitive inhibition point for the test compound and standard ligand.
Benchmarking Strategy B: Sigma-1 Receptor Modulation
The piperidine ring is a classic pharmacophore for the Sigma-1 receptor, a chaperone protein involved in cellular stress response.[1] The 4-methoxy-pyrazole moiety provides the necessary hydrophobic bulk.[1]
Experimental Protocol: Competitive Radioligand Binding
Objective: Determine the Binding Affinity (Ki) of the test compound displacing [3H]-(+)-Pentazocine.
-
Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing human S1R.[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Competition:
-
Incubation: 120 min at 37°C to reach equilibrium.
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity Ratio (S2R/S1R) |
| Haloperidol (Standard) | ~1.0 | ~40 | 40x (S1R Selective) |
| (+)-Pentazocine | ~3.0 | >1000 | High S1R Selectivity |
| Test Compound | Determine | Determine | Evaluate Selectivity |
Physicochemical Profiling (ADME)
To validate the compound as a viable drug candidate or probe, its physicochemical properties must be benchmarked against a highly permeable standard like Propranolol .
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)[1]
-
Donor Plate: pH 7.4 buffer + Compound (10 µM).
-
Acceptor Plate: pH 7.4 buffer.[1]
-
Membrane: PVDF filter coated with lecithin/dodecane.[1]
-
Incubation: 16 hours at room temperature.
-
Analysis: LC-MS/MS quantification of donor/acceptor compartments.
-
Metric: Effective Permeability (
).[1]
Benchmarking Criteria:
-
High Permeability:
cm/s (Comparable to Propranolol).[1] -
Low Permeability:
cm/s (Comparable to Furosemide).[1]
Benchmarking Workflow
Figure 2: Logical workflow for characterizing the test compound, moving from primary target validation to secondary ADME profiling.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection."[1] Journal of Medicinal Chemistry. Link[1]
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link
-
Zamecnik, J. (2014). "ADP-Glo™ Kinase Assay: A Luminescent Assay for Measuring Kinase Activity."[1] Promega Notes. Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link[1]
-
Mestres, J., et al. (2009). "Ligand-based approach to allosteric modulation of Sigma-1 receptor." Journal of Chemical Information and Modeling. Link[1]
Sources
- 1. tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)- | C26H30Cl2FN5O3 | CID 49765979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (1396869-72-9) for sale [vulcanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Executive Summary: A Proactive Approach to Safety
Hazard Assessment: Understanding the "Why" Behind the Protocol
The disposal protocol for any chemical is dictated by its inherent hazards. In the absence of specific toxicological and environmental data for 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine, we must infer its hazard profile from its structure.
-
The Piperidine Moiety: Piperidine is a well-characterized cyclic amine that is classified as a highly flammable liquid and vapor.[1] It is also known to be toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2][3] Therefore, it is prudent to assume that 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine may share these toxic and corrosive characteristics.
-
The Pyrazole Moiety: Pyrazole and its derivatives are heterocyclic compounds used widely in pharmaceuticals. Depending on their substitutions, they can range from being irritants to being acutely toxic if swallowed, inhaled, or absorbed through the skin.[4][5] The presence of this ring system necessitates careful handling to avoid exposure.
-
Inferred Hazard Profile: Based on this analysis, 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine must be handled as a hazardous waste . The compound should be presumed to be toxic , a skin and eye irritant/corrosive , and potentially flammable . Environmental release must be avoided, as nitrogen-containing heterocyclic compounds can be harmful to aquatic life.[6]
The following diagram illustrates the relationship between the chemical's structure and its presumed hazards, which form the basis for the disposal procedures outlined below.
Caption: Inferred hazard profile based on chemical structure.
Essential Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the proper PPE is worn to mitigate exposure risks.[7] The selection of PPE is a direct consequence of the hazard assessment.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] | Protects against splashes that can cause serious eye damage.[7] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's breakthrough time data. | Prevents skin contact, as the substance is presumed to be toxic and corrosive upon dermal absorption.[7][8] |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Protects skin and personal clothing from accidental spills and contamination.[4] |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood.[4] | A fume hood provides adequate ventilation to prevent inhalation of potentially toxic vapors. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. Never dispose of this chemical down the drain or in regular solid waste.[2][9]
Step 1: Waste Segregation and Identification
Immediately upon generation, the waste must be classified as hazardous.
-
Action: Designate any material containing or contaminated with 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (e.g., residual solids, solutions, contaminated vials, pipette tips) as Hazardous Chemical Waste .
-
Causality: Proper segregation prevents unintentional mixing with incompatible chemicals, which could lead to hazardous reactions.[10][11][12]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Select a chemically compatible, leak-proof waste container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.[10][13] The container must be in good condition, free from damage or deterioration.[10]
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9][14] The label must include:
-
Causality: Federal and local regulations (EPA, RCRA) mandate clear and accurate labeling to ensure waste is handled, transported, and disposed of correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team and the final disposal facility.[10][16]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13][15] This area must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Action: Ensure the container is kept closed at all times except when adding waste.[13]
-
Action: Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Action: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13][15]
-
Causality: SAAs are a regulatory construct designed to ensure safe, short-term accumulation of hazardous waste in the laboratory, minimizing the risk of spills and exposures.[17] Keeping containers closed prevents the release of vapors and protects the lab environment.
Step 4: Arranging for Final Disposal
Disposal must be handled by trained professionals through your institution's waste management program.
-
Action: Once the container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a waste pickup.
-
Causality: This chemical waste must be disposed of through a licensed professional waste disposal service, which will typically involve high-temperature incineration or other specialized treatments in accordance with all federal, state, and local environmental regulations.[8]
The following workflow diagram summarizes the mandatory disposal process.
Caption: Mandatory step-by-step disposal workflow.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All laboratory personnel should be familiar with these procedures.
Small Spill Cleanup (less than 100 mL in a fume hood)
-
1. Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood.
-
2. Don PPE: Wear the full PPE ensemble described in Section 3.0.
-
3. Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8][18] Work from the outside of the spill inward to prevent spreading.[19][20]
-
4. Collect: Carefully scoop the absorbent material into your designated hazardous waste container using non-sparking tools.[1]
-
5. Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., soap and water), then rinse with water.[21][22] All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.[9]
-
6. Dispose: Label the container as "Spill Debris" containing the chemical and arrange for EHS pickup.[20]
-
7. Report: Report the incident to your laboratory supervisor.[20]
For larger spills, or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's emergency response line.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][23]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][23]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][23]
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google Cloud.
- What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Google Cloud.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. (n.d.). Benchchem.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Hazard Summary Identification for Piperidine. (n.d.). NJ.gov.
- Piperidine - Safety Data Sheet. (2024, May 7). Penta Chemicals.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Safety Data Sheet. (n.d.). CXZ080.
- Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (n.d.). Cole-Parmer.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet: Piperidine. (2019, June 24). Chemos GmbH & Co.KG.
- Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Chemical spills procedure: A guide. (n.d.). Hyde Park Environmental News.
- 4-Piperidinopiperidine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet - 1H-Pyrazole. (2025, December 18). Fisher Scientific.
- Safety Data Sheet - Pyrazole. (2026, January 6). Sigma-Aldrich.
- Chemical Spill Procedures. (n.d.). Princeton EHS.
- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. (n.d.). Cole-Parmer.
- Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
